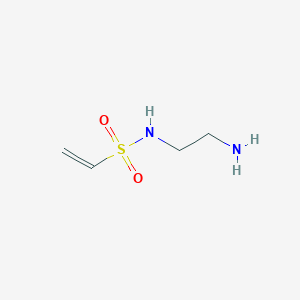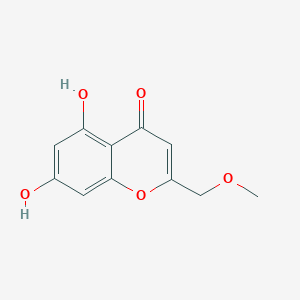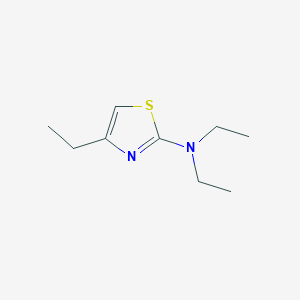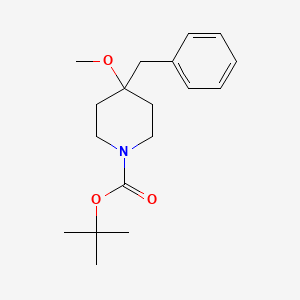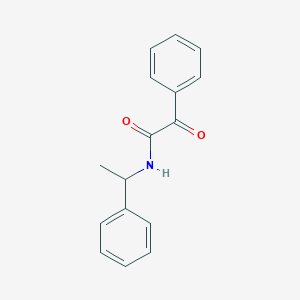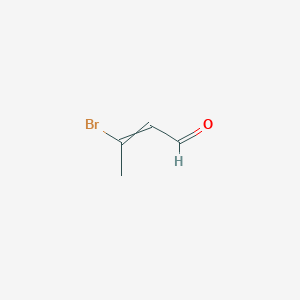![molecular formula C14H22N2 B13879929 1-[(2,4-Dimethylphenyl)methyl]-1,4-diazepane](/img/structure/B13879929.png)
1-[(2,4-Dimethylphenyl)methyl]-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,4-Dimethylphenyl)methyl]-1,4-diazepane is an organic compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a 2,4-dimethylphenyl group attached to the diazepane ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Dimethylphenyl)methyl]-1,4-diazepane typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,4-dimethylbenzyl chloride with 1,4-diazepane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2,4-Dimethylphenyl)methyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the dimethylphenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced diazepane derivatives.
Substitution: Various substituted diazepane derivatives.
Applications De Recherche Scientifique
1-[(2,4-Dimethylphenyl)methyl]-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(2,4-Dimethylphenyl)methyl]-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-[(2,4-Dimethylphenyl)methyl]-piperazine: Another diazepane derivative with similar structural features.
1-[(2,4-Dimethylphenyl)methyl]-1,4-diazepane-2,5-dione: A related compound with a dione functional group.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the 2,4-dimethylphenyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C14H22N2 |
|---|---|
Poids moléculaire |
218.34 g/mol |
Nom IUPAC |
1-[(2,4-dimethylphenyl)methyl]-1,4-diazepane |
InChI |
InChI=1S/C14H22N2/c1-12-4-5-14(13(2)10-12)11-16-8-3-6-15-7-9-16/h4-5,10,15H,3,6-9,11H2,1-2H3 |
Clé InChI |
XGHXUVCZBYXXFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)CN2CCCNCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


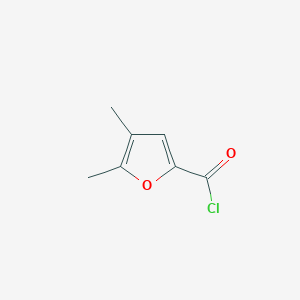
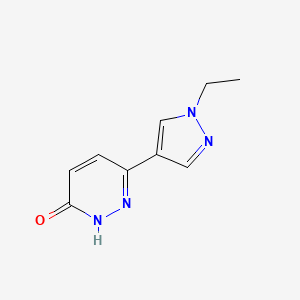
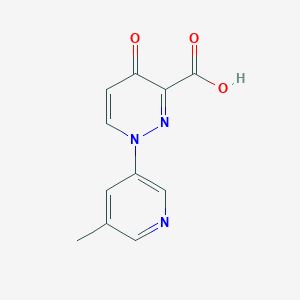

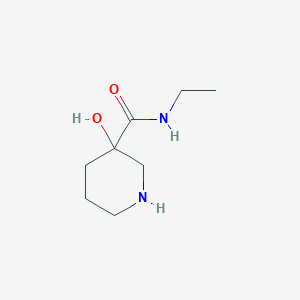
![5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13879888.png)
